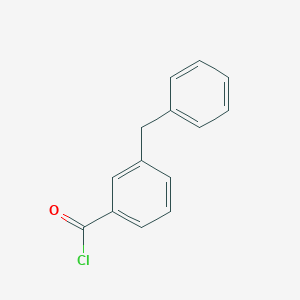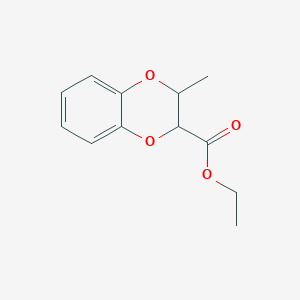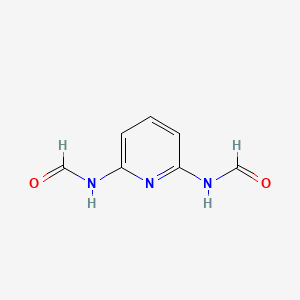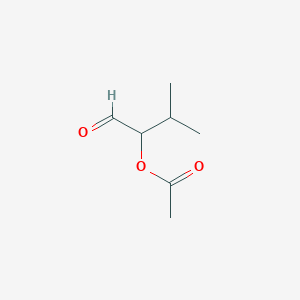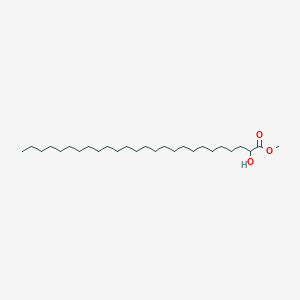
Methyl 2-hydroxyhexacosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxyhexacosanoate is an organic compound that belongs to the class of esters It is derived from hexacosanoic acid, a long-chain fatty acid, and methanol
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxyhexacosanoate can be synthesized through the esterification of hexacosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
Hexacosanoic acid+MethanolAcid catalystMethyl 2-hydroxyhexacosanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-hydroxyhexacosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of 2-ketohexacosanoate or hexacosanoic acid.
Reduction: Formation of 2-hydroxyhexacosanol.
Substitution: Formation of 2-chlorohexacosanoate or 2-bromohexacosanoate.
科学研究应用
Methyl 2-hydroxyhexacosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of methyl 2-hydroxyhexacosanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
Methyl 2-hydroxyhexadecanoate: A shorter-chain analog with similar chemical properties but different biological activities.
Methyl 2-hydroxyoctadecanoate: Another analog with an intermediate chain length, exhibiting distinct physical and chemical characteristics.
Uniqueness
Methyl 2-hydroxyhexacosanoate is unique due to its long carbon chain, which imparts specific physical properties, such as higher melting point and hydrophobicity. These properties make it suitable for specialized applications in various fields, distinguishing it from shorter-chain analogs.
属性
CAS 编号 |
72741-91-4 |
|---|---|
分子式 |
C27H54O3 |
分子量 |
426.7 g/mol |
IUPAC 名称 |
methyl 2-hydroxyhexacosanoate |
InChI |
InChI=1S/C27H54O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(28)27(29)30-2/h26,28H,3-25H2,1-2H3 |
InChI 键 |
VMEMZIXQMDMKAI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
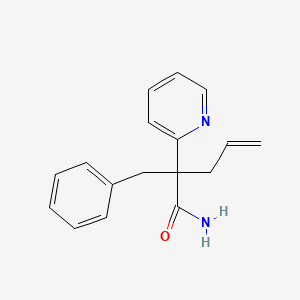

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
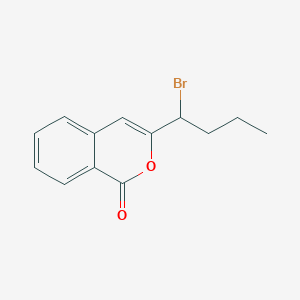
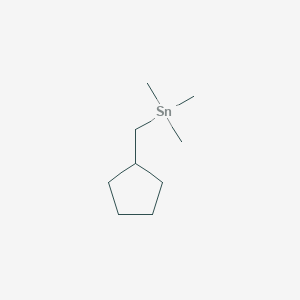
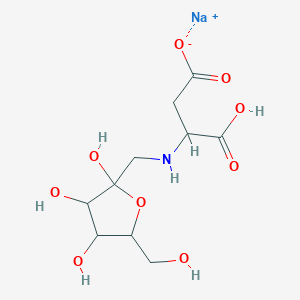
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)

![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
